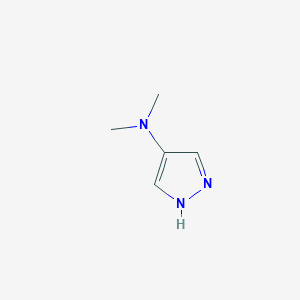

N,N-Dimethyl-1H-pyrazol-4-amine

Description

Properties

CAS No. |

28465-86-3 |

|---|---|

Molecular Formula |

C5H9N3 |

Molecular Weight |

111.15 g/mol |

IUPAC Name |

N,N-dimethyl-1H-pyrazol-4-amine |

InChI |

InChI=1S/C5H9N3/c1-8(2)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) |

InChI Key |

GEYCAYZYEXEBQG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CNN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . Another method involves the methylation of pyrazole using methylating agents such as iodomethane or bromomethane, followed by reaction with ammonia to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and reduction: The compound can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Condensation reactions: These reactions involve the formation of a larger molecule with the elimination of a small molecule, such as water or methanol.

Common Reagents and Conditions

Common reagents used in these reactions include dimethylformamide (DMF), iodomethane, bromomethane, and ammonia. Reaction conditions typically involve elevated temperatures (e.g., 100°C) and specific solvents to facilitate the desired transformations .

Major Products Formed

Major products formed from these reactions include N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and other substituted pyrazole derivatives. These products can have various applications depending on their chemical properties and functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dimethyl-1H-pyrazol-4-amine and its derivatives have shown significant potential in the development of therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

CDK Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against CDK2, an important target in cancer therapy. For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this compound showed a Ki value of 0.005 µM against CDK2, indicating high potency and selectivity over other kinases . These compounds also displayed sub-micromolar antiproliferative activity against various cancer cell lines, emphasizing their potential as anticancer agents .

Table 1: CDK Inhibition Potency of Pyrazole Derivatives

| Compound Name | Ki (µM) | Selectivity | Activity Against Cancer Cell Lines (GI50) |

|---|---|---|---|

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | 0.005 | High | 0.127–0.560 μM |

| Other Pyrazole Derivatives | Varies | Moderate | Varies |

Anti-inflammatory and Analgesic Properties

This compound has been explored for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds synthesized with this moiety have demonstrated significant inhibition of inflammation in various animal models .

Biological Activities

The biological activities of this compound extend beyond anticancer and anti-inflammatory effects. Research indicates that pyrazole derivatives possess a wide range of pharmacological properties including:

- Antimicrobial Activity : Several studies have reported on the synthesis of pyrazole compounds that exhibit antibacterial and antifungal activities against various pathogens .

- Anticonvulsant Activity : Certain derivatives have shown promise in neuroprotection and anticonvulsant activity, suggesting potential applications in treating neurological disorders .

Materials Science Applications

In addition to medicinal applications, this compound is being investigated for its role in materials science, particularly in the development of energetic materials.

Energetic Materials

Recent research has focused on synthesizing derivatives such as N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine for use as melt-castable explosives. These compounds are characterized by their stability and performance under various conditions, making them suitable for military and industrial applications .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antipromastigote activity .

Comparison with Similar Compounds

Structural and Physical Properties

Pyrazol-4-amine derivatives exhibit diverse physical properties depending on their substituents. Below is a comparative analysis:

Notes:

- N,N-Dimethyl derivatives generally exhibit lower melting points compared to halogenated or aromatic-substituted analogs due to reduced molecular symmetry and weaker intermolecular forces.

- The introduction of bulky groups (e.g., pyridinyl in ) increases molecular weight and melting points, likely due to enhanced π-π stacking or hydrogen bonding.

Spectroscopic Characterization

- 1H NMR :

- 13C NMR :

Biological Activity

N,N-Dimethyl-1H-pyrazol-4-amine is a compound within the pyrazole family that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

This compound, with the molecular formula , is characterized by the presence of two nitrogen atoms in its five-membered ring structure. The compound is often utilized as a building block in the synthesis of various pyrazole derivatives, which exhibit a wide range of pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Protein Kinase Inhibition : Pyrazole derivatives, including this compound, have been shown to inhibit various protein kinases, which are critical in regulating cellular processes and signaling pathways.

- Enzyme Modulation : The compound can modulate the activity of enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their efficacy .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. For instance, certain derivatives have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Potential : this compound and its derivatives have been evaluated for their anticancer effects. Some studies report sub-micromolar antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amino | Contains nitro groups | Known for energetic properties |

| 1,5-Diphenyl-4-(phenyl(1H-pyrazol-1-yl)methyl)-1H-pyrazole | Substituted with phenyl groups | Studied for antimicrobial potential |

| 3-Methylpyrazole | Simpler structure | Commonly used as a ligand in coordination chemistry |

These comparisons highlight how structural modifications can influence the biological activities of pyrazole derivatives, providing insights into their pharmacological potential.

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential as anti-inflammatory agents .

- Antibacterial Activity : Research on 1,5-diaryl pyrazoles revealed significant antibacterial effects against Klebsiella pneumoniae and other pathogens. The presence of aliphatic amide pharmacophores was crucial for enhancing antimicrobial activity .

- Anticancer Activity : In vitro studies indicated that certain pyrazole derivatives exhibited potent CDK2 inhibitory activity and induced apoptosis in ovarian cancer cells. This suggests a promising avenue for developing new cancer therapies based on pyrazole scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.